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Compound of Interest

Compound Name: Rilpivirine Hydrochloride

Cat. No.: B1679339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of rilpivirine hydrochloride to its

molecular target, the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).

Rilpivirine is a potent second-generation non-nucleoside reverse transcriptase inhibitor

(NNRTI) integral to modern antiretroviral therapy. A comprehensive understanding of its

interaction with HIV-1 RT, including the thermodynamics and kinetics of binding, is critical for

elucidating its mechanism of action, predicting resistance profiles, and guiding the development

of next-generation inhibitors.

Mechanism of Action
Rilpivirine, a diarylpyrimidine derivative, functions as a non-competitive inhibitor of HIV-1 RT.[1]

[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural

deoxynucleotide triphosphates (dNTPs) for the enzyme's active site, rilpivirine binds to a

distinct, allosteric hydrophobic pocket on the p66 subunit of the enzyme, approximately 10 Å

from the catalytic site.[3][4] This binding event induces a conformational change in the three-

dimensional structure of HIV-1 RT, which restricts the flexibility of the enzyme and ultimately

blocks the chemical step of DNA synthesis, thereby preventing the conversion of the viral RNA

genome into proviral DNA.[1][4][5]

The structural flexibility of rilpivirine allows it to adapt to the NNRTI binding pocket, contributing

to its high potency against both wild-type and certain NNRTI-resistant strains of HIV-1.[1]
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Quantitative Analysis of Binding Affinity
The binding affinity of rilpivirine to HIV-1 RT has been quantified using various biophysical and

biochemical assays. The key parameters used to describe this interaction are the dissociation

constant (Kd), the 50% inhibitory concentration (IC50), and the 50% effective concentration

(EC50).

Dissociation Constant (Kd)
The dissociation constant (Kd) is a direct measure of the binding affinity between rilpivirine and

HIV-1 RT. A lower Kd value indicates a stronger binding affinity. Pre-steady-state kinetic

analysis using techniques such as quench-flow and stopped-flow has been employed to

determine the Kd of rilpivirine for wild-type and mutant RT.

HIV-1 RT Variant Dissociation Constant (Kd) in nM

Wild-Type (WT) 17.9

p66M184I/p51WT 21.1

p66E138K/p51E138K 31.9

p66M184I/p51E138K 28.4

p66E138K/M184I/p51E138K 36.8

Data sourced from a study utilizing transient state kinetics. The study indicates that the E138K

mutation, particularly in the p51 subunit, reduces the binding affinity for rilpivirine, as evidenced

by the higher Kd values.

Inhibitory and Effective Concentrations (IC50 & EC50)
The IC50 value represents the concentration of rilpivirine required to inhibit 50% of the

enzymatic activity of HIV-1 RT in vitro. The EC50 value is the concentration required to achieve

50% of the maximum antiviral effect in cell-based assays. These values provide a functional

measure of the drug's potency.
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Parameter HIV-1 Variant Concentration (nM)

IC50 Wild-Type (WT) ~14

p66M184I/p51WT ~14

p66E138K/p51E138K 57.7

p66E138K/M184I/p51E138K 29.2

p66M184I/p51E138K 54.3

EC50 Wild-Type (WT) 0.51

L100I mutant < 1

G190S mutant < 1

G190A mutant < 1

V106A mutant < 1

K103N mutant 0.35

K103N/L100I double mutant 2.7

K103N/Y181C double mutant 0.8-1.7

IC50 values were determined using a PicoGreen assay to measure DNA synthesis.[6] EC50

values were determined in cell-based assays and demonstrate rilpivirine's potent activity

against various resistant strains.[1]

Impact of Resistance Mutations on Binding Affinity
The emergence of drug resistance mutations in the HIV-1 RT gene is a significant challenge in

antiretroviral therapy. For rilpivirine, the most common resistance mutation is E138K, often in

combination with M184I.[7]

The E138K mutation reduces rilpivirine's binding affinity primarily by increasing the dissociation

rate of the drug from the enzyme.[8] The M184I mutation by itself does not significantly alter

rilpivirine's binding affinity.[8] However, the presence of E138K, particularly in the p51 subunit,
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is sufficient to decrease the binding affinity.[8] This reduced affinity, reflected in higher Kd and

IC50 values, leads to a decrease in the drug's efficacy.[6]
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Impact of E138K mutation on Rilpivirine binding.

Experimental Protocols for Determining Binding
Affinity
A variety of sophisticated experimental techniques are employed to characterize the binding of

rilpivirine to HIV-1 RT. These methods provide quantitative data on the kinetics,

thermodynamics, and stoichiometry of the interaction.
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Transient State Kinetics: Quench-Flow and Stopped-
Flow
Transient state kinetic methods, such as quench-flow and stopped-flow, are powerful

techniques for studying the rapid, pre-steady-state kinetics of enzyme-inhibitor interactions.

These methods allow for the determination of individual rate constants for binding (kon) and

dissociation (koff), from which the dissociation constant (Kd = koff/kon) can be calculated.

Quench-Flow Methodology:

Rapid Mixing: A solution containing the pre-formed HIV-1 RT-DNA complex is rapidly mixed

with a solution of rilpivirine.

Incubation: The reaction is allowed to proceed for a very short, defined period (milliseconds).

Quenching: The reaction is abruptly stopped (quenched) by the addition of a quenching

agent, such as EDTA.

Analysis: The amount of product formed is quantified, typically using radioisotope labeling or

fluorescence. By varying the incubation time, the rate of the reaction in the presence of the

inhibitor can be determined.

Stopped-Flow Methodology:

Rapid Mixing: Solutions of HIV-1 RT and rilpivirine are rapidly mixed, and the reaction is

monitored in real-time.

Spectroscopic Monitoring: A change in a spectroscopic signal, such as fluorescence or

absorbance, upon binding is continuously measured.

Kinetic Analysis: The resulting kinetic trace is fitted to a mathematical model to extract the

rate constants for the binding event.
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Quench-Flow and Stopped-Flow Experimental Workflow
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Workflow for transient state kinetic analysis.
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Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during

a binding event. It provides a complete thermodynamic profile of the interaction, including the

binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes, as well as the stoichiometry of

binding.

ITC Methodology:

Sample Preparation: A solution of HIV-1 RT is placed in the sample cell of the calorimeter,

and a solution of rilpivirine is loaded into a syringe.

Titration: Small aliquots of the rilpivirine solution are injected into the RT solution.

Heat Measurement: The heat change associated with each injection is precisely measured.

Data Analysis: The data are plotted as heat change per injection versus the molar ratio of

rilpivirine to RT. The resulting binding isotherm is fitted to a binding model to determine the

thermodynamic parameters.

Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It

provides kinetic data (kon and koff) and affinity data (Kd).

SPR Methodology:

Ligand Immobilization: HIV-1 RT is immobilized on the surface of a sensor chip.

Analyte Injection: A solution of rilpivirine (the analyte) is flowed over the sensor surface.

Signal Detection: The binding of rilpivirine to the immobilized RT causes a change in the

refractive index at the sensor surface, which is detected as a change in the SPR signal.

Kinetic Analysis: The association and dissociation phases of the interaction are monitored

over time to determine the kinetic rate constants.
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Signaling pathway of Rilpivirine inhibition.

Conclusion
Rilpivirine hydrochloride exhibits a high binding affinity for HIV-1 reverse transcriptase, a

characteristic that underpins its potent antiviral activity. The quantitative data derived from

advanced experimental techniques provide a detailed picture of this molecular interaction. A

thorough understanding of the binding kinetics and the impact of resistance mutations is

paramount for the effective clinical use of rilpivirine and for the rational design of new NNRTIs

that can overcome the challenge of drug resistance. This guide provides a foundational

understanding of these critical aspects for professionals in the field of HIV research and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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